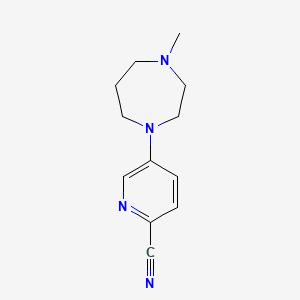
2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine, also known as MPP, is a chemical compound that has gained interest in scientific research due to its potential biological and pharmacological properties. MPP is a pyridine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in vitro and in vivo.
作用機序
The mechanism of action of 2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB pathway, the JAK/STAT pathway, and the PI3K/Akt pathway. This compound has been shown to inhibit the activation of NF-κB and JAK/STAT signaling, which are involved in the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the induction of apoptosis in cancer cells, the reduction of inflammation and oxidative stress, and the protection against neurodegeneration. This compound has also been shown to modulate various signaling pathways, including the NF-κB pathway, the JAK/STAT pathway, and the PI3K/Akt pathway.
実験室実験の利点と制限
2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine has several advantages for lab experiments, including its high purity and yield, its ability to inhibit pro-inflammatory cytokine and chemokine production, and its potential as a neuroprotective agent. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further investigation into its mechanism of action.
将来の方向性
There are several future directions for the investigation of 2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine, including its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Further investigation is needed to fully understand the mechanism of action of this compound and to determine its potential toxicity and side effects. Additionally, the development of new synthesis methods for this compound may lead to improvements in its purity and yield, and may facilitate its use in future research.
合成法
2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine has been synthesized through various methods, including the reaction of 2-methoxy-5-bromopyridine with 1-propan-2-ylpyrazole-3-carboxylic acid, followed by reduction with sodium borohydride. Another method involves the reaction of 2-methoxy-5-bromopyridine with 1-propan-2-ylpyrazole-3-carboxylic acid, followed by deprotection with trifluoroacetic acid. These methods have been reported in the literature and have been used to obtain this compound with high purity and yield.
科学的研究の応用
2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine has been investigated for its potential biological and pharmacological properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, and can induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress, and can protect against neurodegeneration.
特性
IUPAC Name |
2-methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(2)15-7-6-11(14-15)10-4-5-12(16-3)13-8-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTHWQBHUMVEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

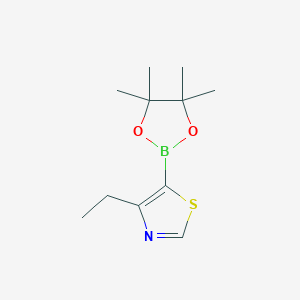

![2-[2-[[2-(1H-benzimidazol-2-yl)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B7580370.png)
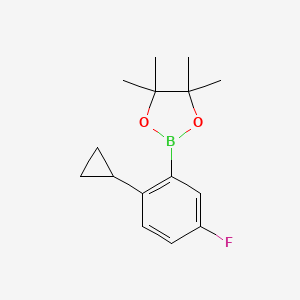
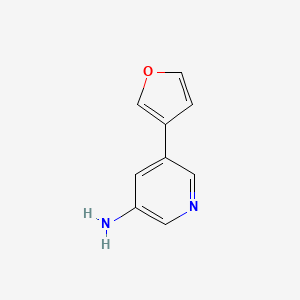
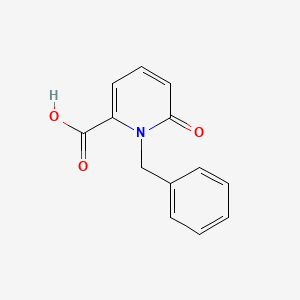
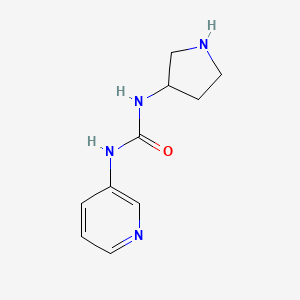
![[3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7580402.png)
![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B7580408.png)
![Ethyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}piperidine-1-carboxylate](/img/structure/B7580411.png)

